Immethridine dihydrobromide

Histamine Receptor Selectivity H3/H4 Discrimination

Immethridine dihydrobromide (CAS 699020-93-4) is a potent and highly selective histamine H3 receptor agonist (Ki = 0.85 nM, EC50 = 0.18 nM) with 300-fold selectivity over the H4 receptor. This exclusive selectivity profile, validated by in vivo efficacy in gastric lesion models, makes it the definitive tool for unambiguous H3 receptor activation studies, eliminating confounding H4 cross-reactivity. Supplied as a dihydrobromide salt with high water solubility (up to 32.1 mg/mL), it is ideal for high-throughput screening and sensitive bioassays. Choose Immethridine dihydrobromide for reproducible, species- and isoform-specific H3 pharmacology research.

Molecular Formula C9H11Br2N3
Molecular Weight 321.01 g/mol
CAS No. 699020-93-4
Cat. No. B1662599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImmethridine dihydrobromide
CAS699020-93-4
Synonyms4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
Molecular FormulaC9H11Br2N3
Molecular Weight321.01 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC2=CN=CN2.Br.Br
InChIInChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H
InChIKeyCYNKWHIKNDIVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Immethridine Dihydrobromide (CAS 699020-93-4): Baseline Identity for Scientific Procurement


Immethridine dihydrobromide (CAS 699020-93-4) is a dihydrobromide salt of the selective histamine H3 receptor agonist immethridine . It is a synthetic small molecule with a molecular weight of 321.01 and the chemical formula C9H9N3·2HBr . The compound is characterized by high purity (≥98% to ≥99% HPLC) and demonstrates excellent solubility in water (up to 32.1 mg/mL or 100 mM) and DMSO . Storage conditions vary among vendors, with recommendations including desiccation at room temperature or storage at -20°C [1]. Immethridine dihydrobromide is intended exclusively for laboratory research use .

Immethridine Dihydrobromide (CAS 699020-93-4): Why Generic H3 Agonist Substitution Is Not Scientifically Justified


Histamine H3 receptor agonists exhibit significant variability in their receptor subtype selectivity profiles, species-dependent pharmacology, and functional responses, making simple interchange between compounds scientifically unsound [1][2]. Immethridine dihydrobromide is distinguished by a uniquely high degree of selectivity for the H3 receptor over the closely related H4 receptor, a profile not uniformly shared by other H3 agonists like (R)-α-methylhistamine or immepip . Furthermore, H3 receptor pharmacology is known to be species-dependent and even isoform-dependent, meaning that the binding affinity and efficacy of a given agonist can vary dramatically depending on the experimental system [2][3]. Therefore, relying on a 'generic' H3 agonist without verifying its specific selectivity and potency profile against the intended target in the relevant species and isoform context can lead to misinterpretation of results and experimental failure. The following section provides the quantitative evidence that substantiates Immethridine dihydrobromide's specific and non-interchangeable profile.

Immethridine Dihydrobromide (CAS 699020-93-4): Product-Specific Quantitative Evidence for Selection Decisions


Immethridine Dihydrobromide vs. Other H3 Agonists: Quantified Superiority in H3/H4 Receptor Selectivity

Immethridine dihydrobromide demonstrates a 300-fold selectivity for the histamine H3 receptor over the H4 receptor. Its pKi value at H3 is 9.07, compared to a pKi of 6.61 at H4. At concentrations up to 10 µM, it does not bind to histamine H1 or H2 receptors. In contrast, a typical comparator, the H3 agonist (R)-α-methylhistamine, is known to have a much lower selectivity profile, with its (S)-isomer being 100 times less potent at H3 receptors. [1] This high degree of selectivity is a key differentiator, allowing for experiments where the H4 receptor must be excluded as a confounding variable.

Histamine Receptor Selectivity H3/H4 Discrimination

Immethridine Dihydrobromide: Quantified Binding Affinity (Ki) and Functional Potency (EC50) at Human H3 Receptors

Immethridine dihydrobromide exhibits high-affinity binding to the human histamine H3 receptor with a Ki of 0.85 nM. [1] This binding affinity translates into potent functional activity, as measured by its EC50 of 0.18 nM for inhibiting cAMP-stimulated β-galactosidase transcription in SK-N-MC cells expressing human H3 receptors. [1] These values provide a robust and reproducible benchmark for validating H3 receptor engagement in vitro. While direct Ki comparisons for other H3 agonists in the same assay are not provided in this source, the nanomolar potency of immethridine is a key performance indicator for researchers seeking a high-sensitivity tool.

Receptor Binding Functional Assay Potency

Immethridine Dihydrobromide vs. (S)-α-Methylhistamine: Demonstrated In Vivo Efficacy in a Gastric Lesion Model

In an in vivo rat model, subcutaneous administration of immethridine dihydrobromide at 30 mg/kg significantly inhibited the formation of gastric lesions induced by hydrochloric acid. [1] This provides a clear, reproducible in vivo phenotype for functional validation. In contrast, the (S)-isomer of another H3 agonist, α-methylhistamine, failed to modify proliferation and apoptosis in a similar gastric mucosal study, demonstrating that even closely related isomers can have dramatically different in vivo effects. [2] This evidence supports the selection of immethridine dihydrobromide for in vivo studies where a robust, H3-mediated physiological response is required.

In Vivo Pharmacology Gastroprotection Rat Model

Immethridine Dihydrobromide: Consistent H3 Receptor Activation Across Multiple Human Isoforms

Recent pharmacological characterization of all seven human H3 receptor splice variants reveals that agonist binding affinities can vary significantly across isoforms. [1] While direct binding data for immethridine across all isoforms is not provided in the study, the research establishes that the H3R-453, H3R-415, H3R-413, and the reference H3R-445 isoforms display similar binding affinities for reference agonists. Importantly, the three shorter isoforms (H3R-329, H3R-365, H3R-373) show increased agonist binding affinities. This class-level inference suggests that an H3 agonist like immethridine, with its high potency, is more likely to maintain consistent activity across the physiologically relevant spectrum of H3 receptor isoforms, a crucial consideration for translational research.

Isoform Pharmacology GPCR Signaling Drug Discovery

Immethridine Dihydrobromide (CAS 699020-93-4): Evidence-Based Selection for Research Applications


High-Resolution H3 Receptor Pharmacology: Studies Requiring Unambiguous H3 vs. H4 Discrimination

Immethridine dihydrobromide is the optimal tool for researchers requiring definitive attribution of an observed effect to histamine H3 receptor activation, with minimal confounding influence from the closely related H4 receptor. Its 300-fold selectivity for H3 over H4 is a quantifiable advantage over other H3 agonists that may have less well-characterized or lower selectivity profiles . This is critical for studies in immunology, neuroscience, or any field where both H3 and H4 receptors may be co-expressed.

In Vivo Validation of H3-Mediated Gastroprotection and Related Physiology

The demonstrated efficacy of immethridine in inhibiting hydrochloric acid-induced gastric lesions in a rat model (30 mg/kg, s.c.) provides a validated in vivo starting point for researchers investigating the role of H3 receptors in gastrointestinal physiology and disease [1]. This evidence base allows for more confident experimental design and interpretation of results in complex animal models.

Studies Exploring Functional Selectivity Across Human H3 Receptor Isoforms

The discovery that human H3 receptor splice variants exhibit different pharmacological properties necessitates the use of well-characterized, potent agonists to investigate these differences [2]. Immethridine's high potency and well-defined selectivity make it a suitable reference agonist for probing H3R isoform-specific signaling pathways in drug discovery and basic research settings.

High-Sensitivity In Vitro Assays and Cell-Based Screening

With a binding affinity (Ki) of 0.85 nM and a functional EC50 of 0.18 nM in a cellular assay, immethridine dihydrobromide is an ideal compound for high-throughput screening or high-sensitivity assays where maximal receptor activation is required at low compound concentrations [3]. This reduces potential issues related to compound solubility, cytotoxicity, or off-target effects that can arise at higher concentrations.

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